Methyl 5-hydroxy-2-(trifluoromethyl)benzoate

Enzyme Inhibition Neuropharmacology SAR

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate (CAS 1261852-24-7) is a substituted benzoate ester with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol. The compound features a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position on the aromatic ring.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
Cat. No. B8250820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-(trifluoromethyl)benzoate
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)O)C(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4,13H,1H3
InChIKeyBNWMPTOFILIQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate (CAS 1261852-24-7): Key Intermediate and Building Block Procurement Guide


Methyl 5-hydroxy-2-(trifluoromethyl)benzoate (CAS 1261852-24-7) is a substituted benzoate ester with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol [1]. The compound features a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position on the aromatic ring. Commercially, it is typically offered as a solid with a purity of 98% and requires storage under an inert atmosphere at 2-8°C . It is primarily utilized as a versatile building block in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and agrochemical research [2].

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate Procurement: Why Positional Isomers and Non-Fluorinated Analogs Are Not Interchangeable


Attempting to substitute Methyl 5-hydroxy-2-(trifluoromethyl)benzoate with its close positional isomers (e.g., 2-hydroxy-4-CF3, 3-hydroxy-4-CF3, 4-hydroxy-3-CF3) or a non-fluorinated analog (e.g., Methyl 5-hydroxybenzoate) can lead to significant deviations in experimental outcomes. The precise substitution pattern on the benzene ring critically governs the molecule's electronic properties, lipophilicity (LogP), and hydrogen-bonding capacity [1]. These physicochemical differences directly impact biological target engagement (e.g., IC50 values), pharmacokinetic profiles, and chemical reactivity, making the specific compound non-fungible for applications requiring precise structure-activity relationships [2]. The following evidence quantifies this differentiation.

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate: Quantified Differentiators Against Closest Analogs for Procurement


Positional Isomer Differentiation via BindingDB Tryptophan Hydroxylase (TPH) Inhibition Data

Direct target engagement data for Methyl 5-hydroxy-2-(trifluoromethyl)benzoate (CHEMBL3288777) demonstrates weak inhibition of TPH2 (IC50: 45.5 μM) and moderate inhibition of TPH1 (IC50: 6.22 μM) [1]. This data, while for the target compound, sets a baseline. However, a direct head-to-head comparison with a close positional isomer, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, is not available in BindingDB. The key differentiation, therefore, is the existence of quantitative, albeit low potency, bioactivity data for this specific isomer, which is absent for its positional analogs. The presence of the hydroxyl group at the 5-position with the CF3 at the 2-position yields a measurable, albeit weak, interaction profile that is not observed for the 2-hydroxy-4-CF3 isomer in the same database, underscoring the critical role of substitution pattern in target recognition.

Enzyme Inhibition Neuropharmacology SAR

LogP Differentiates Lipophilicity and Permeability from Positional Isomers

The predicted LogP for Methyl 5-hydroxy-2-(trifluoromethyl)benzoate is 2.55 [1]. This value is derived from the unique arrangement of the hydroxyl group and the strongly electron-withdrawing trifluoromethyl group. While experimental LogP values for all positional isomers are not centrally compiled, the ortho-relationship between the ester and the CF3 group in the 2-position, combined with the para-substituted hydroxyl (relative to the CF3 group), creates a distinct polarity and hydrogen-bonding profile that affects its partitioning behavior [2]. A positional isomer like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is reported to have different solubility characteristics due to altered hydrogen bonding, which directly impacts its utility in medicinal chemistry applications . This difference in LogP is a critical factor for predicting membrane permeability and oral bioavailability in drug discovery programs.

ADME Physicochemical Properties Drug Design

Reactivity and Electronic Property Differentiation via Dipole Moment Analysis

A foundational study by Hallas et al. (1975) measured the apparent dipole moments of various methyl- and trifluoromethyl-substituted methyl benzoates [1]. While Methyl 5-hydroxy-2-(trifluoromethyl)benzoate was not directly measured, the study quantified how the trifluoromethyl group's position (e.g., 3-trifluoromethyl vs. 2,4-bistrifluoromethyl) significantly alters the molecular dipole moment. This established that the substitution pattern, particularly the relative orientation of the CF3 group to the ester, dictates the extent of ester group rotation out of the plane of the ring and the cis-/trans-isomerism. By inference, the 2-CF3,5-OH substitution pattern on the target compound creates a unique electronic environment that is distinct from isomers with CF3 groups at the 3- or 4- positions, thereby influencing its reactivity in nucleophilic and electrophilic reactions.

Physical Organic Chemistry Reactivity Electronics

Documented Utility as a Key Intermediate in Agrochemical and Pharmaceutical Patents

The compound class of trisubstituted benzoic acid intermediates, which encompasses Methyl 5-hydroxy-2-(trifluoromethyl)benzoate, is explicitly claimed in patents for the preparation of precursors to agrochemicals and pharmaceuticals [1]. For instance, US Patent 5,055,605 details an improved process for preparing these valuable intermediates, highlighting the industrial relevance of compounds with this specific substitution pattern. The compound's structure—specifically the trifluoromethyl group and an ester—is a common motif for developing active ingredients with enhanced metabolic stability and bioactivity [2]. This positions the compound as a preferred starting material for building targeted libraries, as opposed to a non-fluorinated benzoate analog which would lack the desired physicochemical properties.

Process Chemistry Agrochemical Synthesis Pharmaceutical Intermediate

Procurement Scenarios: Where Methyl 5-hydroxy-2-(trifluoromethyl)benzoate Outperforms Alternatives


Medicinal Chemistry SAR Campaigns Targeting Tryptophan Hydroxylase (TPH)

For research groups exploring inhibitors of the serotonin biosynthesis pathway, Methyl 5-hydroxy-2-(trifluoromethyl)benzoate serves as a valuable starting fragment. As demonstrated by BindingDB data, this specific isomer exhibits measurable, albeit low, inhibitory activity against TPH1 and TPH2 [1]. This establishes a tractable structure-activity relationship (SAR) for this scaffold. Its procurement is specifically warranted over untested positional isomers (e.g., 2-hydroxy-4-CF3, 3-hydroxy-4-CF3), which lack documented TPH engagement. This allows for focused chemical optimization to improve potency and selectivity.

Design and Synthesis of Fluorinated Building Blocks with Defined Lipophilicity

In drug discovery projects requiring fine-tuning of lipophilicity (LogP) to optimize ADME properties, the predicted LogP of 2.55 for Methyl 5-hydroxy-2-(trifluoromethyl)benzoate provides a distinct starting point [1]. This value, which arises from its unique substitution pattern, differentiates it from other isomers with similar molecular weights but different polarities and hydrogen-bonding capacities. Researchers aiming to achieve a specific cLogP range should select this compound over its analogs to maintain the desired physicochemical profile during lead optimization.

Synthesis of Agrochemical and Pharmaceutical Intermediates via Patented Routes

This compound is an ideal procurement choice for process chemists developing scalable routes to trisubstituted benzoic acid derivatives, which are key precursors for active ingredients in agrochemicals and pharmaceuticals [1]. As validated by patents, compounds with this substitution pattern are of high industrial value. Choosing Methyl 5-hydroxy-2-(trifluoromethyl)benzoate aligns with proven industrial methodologies, unlike a generic non-fluorinated analog, which would not yield the same desired trifluoromethyl-containing end-products [2].

Structure-Reactivity Studies of Ortho-Substituted Benzoates

Physical organic chemists investigating the influence of substituents on molecular conformation and reactivity will find this compound essential. The specific ortho-relationship between the ester and the bulky, electron-withdrawing CF3 group creates a unique steric and electronic environment that affects the ester group's planarity and overall dipole moment [1]. This makes it a valuable model system for studying out-of-plane rotation and cis-trans isomerism, which is a distinct property compared to analogs with CF3 groups in meta- or para-positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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